

# avelumab use in special populations (e.g., elderly, renal impairment)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CypD-IN-29 |           |
| Cat. No.:            | B606901    | Get Quote |

# Application Notes and Protocols: Avelumab in Special Populations Use of Avelumab in Elderly and Renally Impaired Patients

These application notes provide a comprehensive overview of the use of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, in elderly patients and individuals with renal impairment. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and clinical application.

Avelumab functions as an immune checkpoint inhibitor by blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, thereby restoring anti-tumor immune responses.[1] It is approved for the treatment of various cancers, including metastatic Merkel cell carcinoma, locally advanced or metastatic urothelial carcinoma, and in combination with axitinib for advanced renal cell carcinoma (RCC).[2][3]

## **Avelumab in the Elderly Population**

Clinical studies have shown that avelumab is generally well-tolerated and effective in elderly patients. No overall differences in safety or efficacy have been observed between elderly and younger patients in several key trials.[4]







#### Efficacy in Elderly Patients:

Data from the JAVELIN Renal 101 trial, which investigated avelumab in combination with axitinib for advanced RCC, demonstrated favorable efficacy across different age groups, including patients aged ≥75 years.[5][6] Similarly, an exploratory analysis of the JAVELIN Bladder 100 trial showed that maintenance avelumab prolonged overall survival in elderly patients with advanced urothelial carcinoma without new safety signals.[7] A real-world study of avelumab in combination with axitinib for metastatic RCC also showed the regimen to be effective and well-tolerated across various patient subgroups, including the elderly.[8][9]

#### Safety in Elderly Patients:

The safety profile of avelumab in the elderly is generally consistent with that observed in the overall population.[5][6] However, as with any immunotherapy, elderly patients should be closely monitored for immune-related adverse events.[10]

Table 1: Efficacy of Avelumab plus Axitinib vs. Sunitinib in Advanced RCC by Age Group (JAVELIN Renal 101 Trial)



| Age Group                                                                        | Treatment Arm              | Median<br>Progression-Free<br>Survival (PFS)<br>(95% CI) | Objective<br>Response Rate<br>(ORR) (95% CI) |
|----------------------------------------------------------------------------------|----------------------------|----------------------------------------------------------|----------------------------------------------|
| <65 years                                                                        | Avelumab + Axitinib        | 11.6 months (8.4-<br>19.4)                               | 49.4% (43.3%-55.6%)                          |
| Sunitinib                                                                        | 6.9 months (5.6-8.4)       | 27.3% (22.1%-32.9%)                                      |                                              |
| ≥65 to <75 years                                                                 | Avelumab + Axitinib        | 13.8 months (11.1-<br>18.0)                              | 60.9% (52.2%-69.1%)                          |
| Sunitinib                                                                        | 11.0 months (7.8-<br>16.6) | 28.9% (21.2%-37.6%)                                      |                                              |
| ≥75 years                                                                        | Avelumab + Axitinib        | 13.8 months (7.0-NE)                                     | 42.4% (25.5%-60.8%)                          |
| Sunitinib                                                                        | 9.8 months (4.3-NE)        | 22.0% (10.6%-37.6%)                                      |                                              |
| CI: Confidence Interval; NE: Not Estimable. Data from Choueiri et al., 2020. [5] |                            |                                                          |                                              |

Table 2: Safety of Avelumab plus Axitinib in Advanced RCC by Age Group (JAVELIN Renal 101 Trial)

| Age Group                           | Treatment Arm       | Grade ≥3 Adverse<br>Events (AEs) | Immune-Related<br>AEs |
|-------------------------------------|---------------------|----------------------------------|-----------------------|
| <65 years                           | Avelumab + Axitinib | 76.9%                            | 45.5%                 |
| ≥65 to <75 years                    | Avelumab + Axitinib | 81.2%                            | 48.1%                 |
| ≥75 years                           | Avelumab + Axitinib | 72.7%                            | 36.4%                 |
| Data from Choueiri et al., 2020.[5] |                     |                                  |                       |



## **Avelumab in Patients with Renal Impairment**

Pharmacokinetic analyses have shown that mild to severe renal impairment (creatinine clearance 15-89 mL/min) does not have a clinically meaningful effect on the clearance of avelumab.[11][12]

#### Dosage and Administration:

No dose adjustment is required for patients with mild or moderate renal impairment.[10][13] However, there is insufficient data on the use of avelumab in patients with severe renal impairment (CrCl less than 30ml/min).[10] For immune-mediated nephritis, treatment modifications are recommended.[14]

Table 3: Avelumab Dose Modification for Immune-Mediated Renal Dysfunction

| Serum Creatinine Level              | Recommended Action                       | Corticosteroid<br>Recommendation                                                                                         |
|-------------------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| >1.5 to 6 x ULN                     | Withhold avelumab therapy                | Administer prednisone 1 to 2 mg/kg/day or equivalent, followed by a taper. Resume avelumab upon resolution to Grade 0-1. |
| >6 x ULN                            | Permanently discontinue avelumab therapy | -                                                                                                                        |
| ULN: Upper Limit of Normal.<br>[15] |                                          |                                                                                                                          |

# **Experimental Protocols**

# Protocol 1: Assessment of Renal Function in Patients Treated with Avelumab

Objective: To monitor renal function in patients receiving avelumab to detect potential immunemediated nephritis.



#### Methodology:

- Baseline Assessment: Prior to initiating avelumab therapy, collect a baseline serum creatinine level.[14]
- Periodic Monitoring: Measure serum creatinine levels periodically throughout the treatment course.[14] The frequency of monitoring should be based on the patient's clinical condition and baseline renal function.
- Evaluation of Abnormalities: If an increase in serum creatinine is observed, further investigation is warranted to rule out other causes of renal dysfunction.
- Management of Suspected Immune-Mediated Nephritis: If immune-mediated nephritis is suspected, follow the dose modification guidelines outlined in Table 3.[15] This includes withholding or discontinuing avelumab and initiating corticosteroid therapy as indicated.[14]

# Protocol 2: Pharmacokinetic Analysis of Avelumab in a Special Population

Objective: To determine the pharmacokinetic profile of avelumab in a specific patient population (e.g., elderly with comorbidities).

#### Methodology:

- Patient Cohort: Recruit a cohort of patients representative of the special population of interest who are scheduled to receive avelumab.
- Sample Collection: Collect blood samples for pharmacokinetic analysis at predetermined time points. A typical schedule might include:
  - Pre-dose (trough) on day 1 of each cycle.
  - End of infusion.
  - Multiple time points after infusion (e.g., 2, 6, 24, 48, and 72 hours post-infusion) for the first cycle to determine the initial pharmacokinetic profile.



- Trough concentrations at subsequent cycles to assess steady-state pharmacokinetics.
- Avelumab Quantification: Quantify avelumab concentrations in serum or plasma using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
- Pharmacokinetic Modeling: Utilize population pharmacokinetic (popPK) modeling software (e.g., NONMEM) to analyze the concentration-time data. This will allow for the estimation of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
- Covariate Analysis: Investigate the influence of patient-specific factors (covariates) such as age, weight, renal function (creatinine clearance), and hepatic function on the pharmacokinetics of avelumab.

## **Visualizations**





Click to download full resolution via product page

Caption: Avelumab blocks the PD-L1/PD-1 inhibitory pathway.



Click to download full resolution via product page

Caption: Hypothetical workflow for a clinical study of avelumab.





Click to download full resolution via product page

Caption: Logical workflow for avelumab dose adjustment in renal impairment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. emdserono.com [emdserono.com]
- 5. Efficacy and safety of avelumab plus axitinib in elderly patients with advanced renal cell carcinoma: extended follow-up results from JAVELIN Renal 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of avelumab plus axitinib in elderly patients with advanced renal cell carcinoma: extended follow-up results from JAVELIN Renal 101 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. Real-World Efficacy and Safety of Avelumab Plus Axitinib in Metastatic Renal Cell Carcinoma: Results from the Ambispective RAVE-Renal Study [mdpi.com]
- 9. Real-World Efficacy and Safety of Avelumab Plus Axitinib in Metastatic Renal Cell Carcinoma: Results from the Ambispective RAVE-Renal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. Avelumab Monograph for Professionals Drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. drugs.com [drugs.com]
- To cite this document: BenchChem. [avelumab use in special populations (e.g., elderly, renal impairment)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606901#avelumab-use-in-special-populations-e-g-elderly-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com